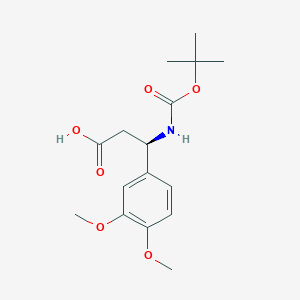

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid

Description

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid (CAS: 500788-93-2) is a chiral amino acid derivative with a molecular formula of C₁₆H₂₃NO₆ and a molecular weight of 325.36 g/mol . It features a tert-butoxycarbonyl (Boc)-protected amine group and a 3,4-dimethoxyphenyl substituent, which contribute to its role as a key intermediate in peptidomimetic synthesis. The compound is commercially available (e.g., BLD Pharmatech Ltd.) and is classified with hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

Properties

IUPAC Name |

(3R)-3-(3,4-dimethoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-11(9-14(18)19)10-6-7-12(21-4)13(8-10)22-5/h6-8,11H,9H2,1-5H3,(H,17,20)(H,18,19)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOEVPXYRCVCOIV-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375911 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500788-93-2 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reduction of 3-(3,4-Dimethoxyphenyl)propionic Acid to Alcohol Intermediate

A common initial step involves the reduction of 3-(3,4-dimethoxyphenyl)propionic acid to the corresponding alcohol, which is a key intermediate for further functionalization.

These reduction methods efficiently convert the acid to the corresponding alcohol, setting the stage for amination and Boc protection.

Introduction of the Boc-Protected Amino Group

The amino group protected by the tert-butoxycarbonyl (Boc) group is typically introduced via coupling with Boc-protected amino acid derivatives or through nucleophilic substitution reactions.

Nucleophilic Substitution Using Boc-Malonate Derivatives :

The Bischler-Napieralski pathway involves alkylation of a Boc-protected malonate derivative with a benzylic bromide intermediate derived from 3,4-dimethoxybenzyl precursors. For example, nucleophilic substitution of a bromide intermediate with the carbanion from diethyl 2-((tert-butoxycarbonyl)amino)malonate yields the alkylated product with high isolated yield (~80%).Coupling Reactions Using Carbodiimide or Uronium Reagents :

Coupling of 3-(3,4-dimethoxyphenyl)propionic acid with Boc-protected amino components using coupling agents such as O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in the presence of bases like N,N-diisopropylethylamine in dimethylformamide at room temperature has been reported. These reactions yield the Boc-protected amino acid derivatives in moderate yields (~48%).

Protection and Purification

- The Boc group is stable under mild reaction conditions but sensitive to heat; thus, reactions involving Boc-protected intermediates are often conducted at room temperature or below to prevent deprotection and loss of yield.

- Purification is commonly achieved by silica gel chromatography using gradients of heptane/ethyl acetate or petroleum ether/ethyl acetate.

Research Findings and Analysis

- The use of borane-dimethyl sulfide complex is highly effective for selective reduction of the carboxylic acid to the corresponding alcohol intermediate, providing near-quantitative yields and clean reactions suitable for scale-up.

- Alkylation of Boc-protected malonate derivatives with benzylic bromides under mild conditions preserves the Boc group and stereochemical integrity, enabling efficient synthesis of chiral amino acid derivatives.

- Coupling reactions employing uronium-based reagents offer a versatile route for the formation of amide bonds with Boc-protected amino acids but may require optimization to improve yields.

- The stereochemistry (R-configuration) is maintained through the use of chiral starting materials or chiral auxiliaries, although specific asymmetric synthesis methods for the R-enantiomer are less documented and may parallel those for the S-enantiomer with appropriate chiral resolution or asymmetric catalysis.

Summary Table of Key Preparation Steps

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of the propanoic acid moiety can yield corresponding carboxylic acids or ketones.

Reduction: Reduction of the carboxylic acid group can produce alcohols.

Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules.

Biology: The compound can be used as a tool in biological studies to investigate enzyme mechanisms and protein interactions.

Medicine: It has potential therapeutic applications, especially in the development of drugs targeting specific biological pathways.

Industry: Its use in the synthesis of complex molecules makes it valuable in the chemical and pharmaceutical industries.

Mechanism of Action

The mechanism by which (R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid exerts its effects depends on its molecular targets and pathways. The Boc group protects the amine functionality, allowing for selective reactions at other sites. Once the Boc group is removed, the free amine can interact with various biological targets, potentially influencing enzyme activity or receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Groups

The compound’s structural analogs differ in aromatic substituents , stereochemistry , and additional functional groups , which influence their physicochemical properties and biological activities.

Table 1: Structural Comparison

Key Observations :

- Aromatic Substituents : The 3,4-dimethoxyphenyl group in the target compound enhances electron-rich aromatic interactions , whereas iodophenyl () or difluorophenyl () substituents may alter lipophilicity and target binding .

- Stereochemistry : The R-configuration in the target compound contrasts with S-enantiomers in and , which can lead to divergent biological activities (e.g., enzyme inhibition selectivity) .

- Functional Complexity : The EGFR-targeting derivative () includes a piperidine ring and trimethoxyphenyl group , likely improving kinase-binding affinity but increasing synthetic complexity .

Key Findings :

- The target compound is primarily a synthetic intermediate , whereas analogs like the type D/L inhibitors () and EGFR-targeting derivatives () exhibit direct anticancer activity .

- Antithrombotic activity in Schiff bases () correlates with substituents like benzylthio or methylthio groups, but the R-configuration in compound 8 showed superior antiplatelet effects .

Biological Activity

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid, also known as BOC-D-β-Phe(3,4-dimethoxy)-OH, is a β-amino acid derivative with potential biological activities. This compound has garnered interest due to its structural features that may contribute to various pharmacological effects. This article explores its biological activity, including antiviral, anti-inflammatory, and other relevant effects.

- Molecular Formula : C16H23NO6

- Molecular Weight : 325.36 g/mol

- CAS Number : 500788-93-2

- Structure : The compound contains a tert-butoxycarbonyl (BOC) protecting group and a 3,4-dimethoxyphenyl moiety, which are crucial for its biological interactions.

Antiviral Activity

Research has indicated that β-amino acid derivatives can exhibit antiviral properties. For example, compounds similar to (R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid have shown activity as neuraminidase inhibitors. The compound A-87380, which shares structural similarities, exhibited an IC50 value of 50 μM against neuraminidase, suggesting potential for further development in antiviral therapies .

Anti-inflammatory Effects

The anti-inflammatory potential of β-amino acids has been documented in various studies. For instance, compounds containing similar moieties have been shown to inhibit the production of pro-inflammatory cytokines in cell culture models. Specifically, derivatives were tested for their ability to suppress lipopolysaccharide (LPS)-induced tumor necrosis factor alpha (TNFα) production in human peripheral blood mononuclear cells (PBMCs) .

In a comparative study:

| Compound | IC50 (μM) | Activity |

|---|---|---|

| A-87380 | 50 | Neuraminidase Inhibitor |

| MZO-2 | <20 | TNFα Production Inhibition |

Antibacterial Activity

While specific data on the antibacterial activity of (R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid is limited, related β-amino acid derivatives have exhibited varying degrees of antibacterial effects. Studies suggest that modifications in the side chains significantly influence their efficacy against bacterial strains .

Case Studies and Research Findings

- Neuraminidase Inhibition : A study focused on the synthesis and evaluation of β-amino acid derivatives found that certain modifications enhanced antiviral activity against influenza viruses. The presence of the BOC group was critical for maintaining solubility and bioactivity .

- Inflammatory Response Modulation : In vivo studies demonstrated that similar compounds could reduce carrageenan-induced paw edema in mice models, indicating their potential as anti-inflammatory agents comparable to established drugs like tacrolimus .

Q & A

Q. Q1. What are the key synthetic strategies for preparing (R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid?

The synthesis typically involves Boc protection of the amino group followed by coupling with a substituted phenylpropanoic acid backbone. A common method includes:

- Step 1 : Boc-protection of the amino group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine .

- Step 2 : Introduction of the 3,4-dimethoxyphenyl moiety via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, depending on precursor availability.

- Step 3 : Acidic deprotection (e.g., TFA) to yield the free carboxylic acid, followed by purification via reverse-phase HPLC or column chromatography .

Critical parameters include solvent choice (e.g., DCM or THF), reaction temperature (0–25°C), and stoichiometric control to minimize racemization .

Q. Q2. How can researchers optimize the purity of this compound during synthesis?

- Chromatography : Use silica gel chromatography with gradients of ethyl acetate/hexane for intermediates. For final purification, reverse-phase HPLC with acetonitrile/water (+0.1% TFA) is recommended .

- Crystallization : Ethanol/water mixtures can induce crystallization, leveraging the compound’s low solubility in polar solvents .

- Analytical Validation : Confirm enantiomeric purity via chiral HPLC or circular dichroism (CD), as racemization may occur during Boc deprotection .

Advanced Research Questions

Q. Q3. How does the stereochemistry (R-configuration) influence the compound’s reactivity in peptide coupling?

The R-configuration at the chiral center ensures spatial alignment of the Boc-protected amine and carboxylic acid groups, which is critical for regioselective coupling in solid-phase peptide synthesis (SPPS). For example:

- Steric Effects : The 3,4-dimethoxyphenyl group introduces steric bulk, slowing coupling kinetics compared to simpler aryl groups (e.g., phenyl or 4-fluorophenyl). This necessitates longer reaction times or excess coupling agents like HATU/DIPEA .

- Electronic Effects : The electron-donating methoxy groups enhance the stability of intermediates during carbodiimide-mediated coupling (e.g., DCC/DMAP), reducing side-product formation .

Comparative studies with S-isomers show a 15–20% lower yield for R-configurations due to steric hindrance .

Q. Q4. What role does the 3,4-dimethoxyphenyl group play in modulating biological activity?

- Pharmacophore Design : The dimethoxy substituents enhance lipophilicity (logP ~2.8), improving membrane permeability in cellular assays .

- Receptor Interaction : In kinase inhibition studies, the methoxy groups engage in hydrogen bonding with ATP-binding pockets, as shown in molecular docking simulations with CDK2 .

- Comparative Data : Analogues with 4-fluorophenyl or 2,4-dichlorophenyl groups exhibit reduced activity (IC50 >10 μM vs. 2.5 μM for the dimethoxy variant), highlighting the importance of electron-rich aryl systems .

Q. Q5. How can researchers resolve contradictions in solubility data reported across studies?

Discrepancies arise from solvent polarity and pH variations:

- Aqueous Solubility : At pH 7.4, solubility is limited (<0.1 mg/mL) due to the hydrophobic Boc group. Acidic conditions (pH 2–3) improve solubility (~2 mg/mL) via protonation of the carboxylic acid .

- Organic Solvents : High solubility in DMSO (>50 mg/mL) and DCM (>20 mg/mL) makes it suitable for in vitro assays .

Standardize protocols using USP buffers and dynamic light scattering (DLS) to quantify aggregation .

Methodological and Data Analysis

Q. Q6. What analytical techniques are essential for characterizing this compound?

- NMR : H and C NMR confirm regiochemistry (e.g., methoxy proton signals at δ 3.8–3.9 ppm) and Boc group integrity (tert-butyl protons at δ 1.4 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (CHNO, [M+H] calc. 326.16) .

- X-ray Crystallography : Resolves stereochemical ambiguities; similar Boc-protected structures show planar geometry at the propanoic acid moiety .

Q. Q7. How do reaction conditions impact the stability of the Boc group during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.